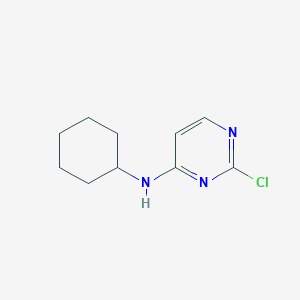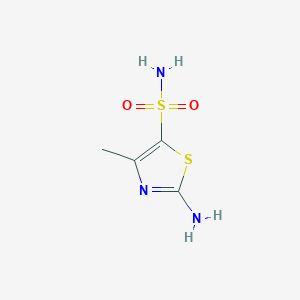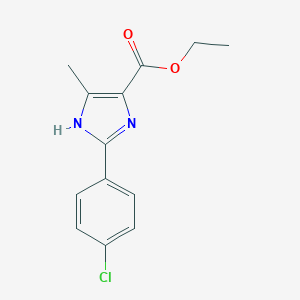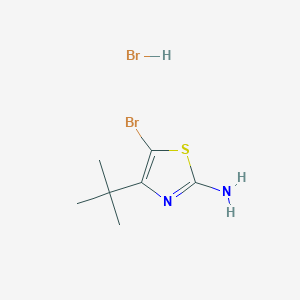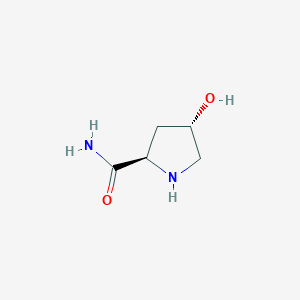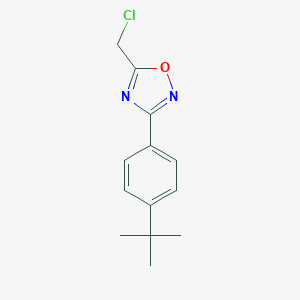![molecular formula C5H3N3S B068545 [1,2,3]Thiadiazolo[4,5-b]pyridine CAS No. 174762-11-9](/img/structure/B68545.png)
[1,2,3]Thiadiazolo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,3]Thiadiazolo[4,5-b]pyridine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is a fused ring system that contains both a pyridine and thiadiazole ring. The unique structural features of [1,2,3]Thiadiazolo[4,5-b]pyridine make it an interesting compound for scientific research.
作用機序
The mechanism of action of [1,2,3]Thiadiazolo[4,5-b]pyridine is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or pathways in the body. For example, studies have shown that [1,2,3]Thiadiazolo[4,5-b]pyridine may inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling and regulation. Additionally, studies have suggested that this compound may act by modulating the expression of certain genes in the body.
Biochemical and Physiological Effects:
Studies have shown that [1,2,3]Thiadiazolo[4,5-b]pyridine has various biochemical and physiological effects. For example, studies have shown that this compound may have anti-inflammatory and antioxidant properties. Additionally, studies have suggested that [1,2,3]Thiadiazolo[4,5-b]pyridine may have anticancer, antiviral, and antibacterial properties.
実験室実験の利点と制限
One advantage of using [1,2,3]Thiadiazolo[4,5-b]pyridine in lab experiments is its unique structural features, which make it an interesting compound for scientific research. Additionally, this compound has potential applications in various fields of science, which makes it a versatile compound for research. However, one limitation of using [1,2,3]Thiadiazolo[4,5-b]pyridine in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for research on [1,2,3]Thiadiazolo[4,5-b]pyridine. One direction is the development of new synthesis methods that are more efficient and scalable, which would allow for the production of larger quantities of this compound. Another direction is the investigation of the mechanism of action of [1,2,3]Thiadiazolo[4,5-b]pyridine, which would provide insight into its potential applications in medicine and other fields of science. Additionally, future research could focus on the development of new applications for this compound in materials science and organic electronics. Finally, studies could be conducted to evaluate the safety and toxicity of [1,2,3]Thiadiazolo[4,5-b]pyridine, which would be important for its potential use as a drug candidate.
In conclusion, [1,2,3]Thiadiazolo[4,5-b]pyridine is a heterocyclic compound that has potential applications in various fields of science. Its unique structural features, potential applications in medicine and materials science, and interesting biochemical and physiological effects make it an interesting compound for scientific research. Future research on [1,2,3]Thiadiazolo[4,5-b]pyridine could lead to the development of new synthesis methods, new applications in science, and potentially new drug candidates for the treatment of various diseases.
合成法
The synthesis of [1,2,3]Thiadiazolo[4,5-b]pyridine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction between 2-aminopyridine and thiosemicarbazide in the presence of a catalyst. This reaction leads to the formation of intermediate compounds, which are then cyclized to form [1,2,3]Thiadiazolo[4,5-b]pyridine. Other methods for synthesizing this compound include the reaction between pyridine-2-thiol and hydrazine hydrate, and the reaction between 2-aminopyridine and thiosemicarbazone.
科学的研究の応用
[1,2,3]Thiadiazolo[4,5-b]pyridine has potential applications in various fields of science, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. In materials science, [1,2,3]Thiadiazolo[4,5-b]pyridine has been investigated for its potential use in the development of organic semiconductors. In organic electronics, this compound has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
特性
CAS番号 |
174762-11-9 |
|---|---|
製品名 |
[1,2,3]Thiadiazolo[4,5-b]pyridine |
分子式 |
C5H3N3S |
分子量 |
137.16 g/mol |
IUPAC名 |
thiadiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C5H3N3S/c1-2-4-5(6-3-1)7-8-9-4/h1-3H |
InChIキー |
GNXPUXGOQIHJLJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N=NS2 |
正規SMILES |
C1=CC2=C(N=C1)N=NS2 |
同義語 |
1,2,3-Thiadiazolo[4,5-b]pyridine(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





